molecular formula C7H9NO3 B039149 (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 112419-10-0

(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No. B039149
M. Wt: 155.15 g/mol
InChI Key: RJPDELAUUYAFTQ-UHNVWZDZSA-N
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Description

“(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is also known as Sulbactam . It is a chemical compound with the empirical formula C8H11NO5S and a molecular weight of 233.24 . It is also known as penicillanic acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic heptane ring with an azabicyclo[3.2.0] configuration . The compound contains a carboxylic acid group, making it a subclass of carboxylic acids .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.24 and an empirical formula of C8H11NO5S . Further physical and chemical properties were not found in the search results.

properties

IUPAC Name

(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPDELAUUYAFTQ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C1CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2[C@H]1CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194816
Record name (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

CAS RN

112419-10-0
Record name (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112419-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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